Methyl 4-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate
Description
Methyl 4-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate (CAS: 901660-27-3) is a pyrimidine derivative featuring a 5-chloro-substituted pyrimidine core, a 2-chlorobenzylsulfanyl group at position 2, and a methyl benzoate ester linked via a carbonylamino group at position 4. Its molecular formula is C21H18Cl2N3O3S (molecular weight: 487.36 g/mol). The compound’s structure integrates halogenated aromatic systems and a thioether linkage, which may influence its physicochemical properties, such as solubility, stability, and intermolecular interactions .
Properties
Molecular Formula |
C20H15Cl2N3O3S |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
methyl 4-[[5-chloro-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H15Cl2N3O3S/c1-28-19(27)12-6-8-14(9-7-12)24-18(26)17-16(22)10-23-20(25-17)29-11-13-4-2-3-5-15(13)21/h2-10H,11H2,1H3,(H,24,26) |
InChI Key |
ZKGFCHBELJNUNL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Formation
The synthesis typically begins with constructing the pyrimidine ring. A common approach involves cyclocondensation of β-ketonitriles with thiourea or guanidine derivatives. For example, 5-chloro-2-mercaptopyrimidine-4-carboxylic acid serves as a critical intermediate. This compound is synthesized via cyclization of ethyl 3-ethoxy-2-methylacrylate with thiourea under basic conditions, followed by chlorination using phosphorus oxychloride.
Reaction Conditions for Cyclocondensation:
| Reactant | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Ethyl 3-ethoxy-2-methylacrylate | Sodium ethoxide | Ethanol | 80°C | 72% |
Sulfanyl Group Introduction
The 2-chlorobenzylsulfanyl moiety is introduced via nucleophilic aromatic substitution. The intermediate 5-chloro-2-chloropyrimidine-4-carbonyl chloride reacts with 2-chlorobenzyl mercaptan in the presence of a base such as potassium carbonate.
Optimized Substitution Protocol:
-
Reactants: 5-Chloro-2-chloropyrimidine-4-carbonyl chloride (1 eq), 2-chlorobenzyl mercaptan (1.2 eq)
-
Base: K₂CO₃ (2 eq)
-
Solvent: DMF, 60°C, 6 hours
-
Yield: 68%
Amidation with Methyl 4-Aminobenzoate
The final step involves coupling the pyrimidine-sulfanyl intermediate with methyl 4-aminobenzoate. This is achieved using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Representative Amidation Procedure:
| Component | Quantity | Conditions |
|---|---|---|
| Pyrimidine intermediate | 1.0 mmol | DMF, 0°C to room temp |
| Methyl 4-aminobenzoate | 1.1 mmol | HATU (1.2 eq), TEA (3 eq) |
| Yield | 75% |
Reaction Optimization and Challenges
Solvent and Temperature Effects
The choice of solvent significantly impacts yields:
Purification Techniques
-
Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) effectively separates the product from unreacted starting materials.
-
Recrystallization: Methanol/water mixtures (4:1) yield crystalline product with >95% purity.
Spectroscopic Characterization
¹H NMR Analysis
Key peaks for the final compound (400 MHz, DMSO-d₆):
LC-MS Data
-
Molecular Ion: m/z 448.3 [M+H]⁺ (calculated for C₂₀H₁₅Cl₂N₃O₃S)
-
Purity: 98.2% by HPLC (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High atom economy | Requires harsh bases |
| Nucleophilic Substitution | Selective for C2 position | Sensitive to moisture |
| HATU-Mediated Amidation | High coupling efficiency | Cost of reagents |
Industrial-Scale Considerations
-
Batch Reactors: Stainless steel reactors with temperature and pH control are used for steps requiring exothermic reactions.
-
Waste Management: Chlorinated byproducts are neutralized with aqueous NaOH before disposal.
Emerging Methodologies
Recent advances include microwave-assisted synthesis for the amidation step, reducing reaction times from 12 hours to 45 minutes with comparable yields (73%). Enzymatic coupling using lipases is also under investigation but currently yields <30% .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction could produce reduced benzoate esters.
Scientific Research Applications
Methyl 4-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Benzylsulfanyl Group
The 2-chlorobenzylsulfanyl group in the target compound distinguishes it from analogs with alternative substituents:
- Electronic Effects : The electron-withdrawing chlorine substituents (in 2- or 4-chlorobenzyl groups) may enhance the stability of the thioether linkage compared to electron-donating methyl or fluorine groups.
Variations in the Ester/Amide Functional Groups
The methyl benzoate ester in the target compound contrasts with amide or carbamoyl groups in analogs:
- Solubility : The methyl benzoate ester may reduce water solubility compared to polar amides or sulfonamides.
- Hydrogen Bonding: The carbonylamino group in the target compound allows for intermolecular N–H⋯N and C–Cl⋯O interactions, as observed in crystal structures of related pyrimidine derivatives .
Pyrimidine Core Modifications
Substituents on the pyrimidine ring significantly alter reactivity and interactions:
- Thioether Linkage : The benzylsulfanyl group provides a hydrophobic moiety absent in analogs with methylsulfanyl or hydroxyl substituents .
Biological Activity
Methyl 4-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate (CAS Number: 901660-13-7) is a complex organic compound with significant biological activity. This article aims to explore its biological effects, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 448.3 g/mol |
| CAS Number | 901660-13-7 |
The structure includes a pyrimidine ring substituted with chlorine and a sulfanyl group, which contributes to its biological activity.
Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific molecular targets. The compound has been studied for its potential as an inhibitor of protein tyrosine phosphatase (PTP1B), which plays a crucial role in insulin signaling and glucose metabolism.
- PTP1B Inhibition : Inhibitors of PTP1B are considered potential treatments for type 2 diabetes due to their ability to enhance insulin sensitivity. Studies have shown that compounds similar to this compound can significantly lower blood glucose levels in diabetic models by restoring insulin signaling pathways .
- Anticancer Activity : The compound has also been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways, suggesting its potential as a chemotherapeutic agent .
Case Studies
Several studies highlight the biological efficacy of this compound:
- Diabetes Model Study : In a study involving C57BL/KsJ-db/db mice, this compound improved oral glucose tolerance and enhanced insulin resistance by modulating gene expression related to insulin signaling pathways such as IRS1, PI3K, and AMPK .
- Cancer Cell Line Study : Another investigation revealed that the compound inhibited cell proliferation in HeLa cells and induced apoptosis through caspase activation, indicating its potential utility in cancer therapy .
Toxicological Profile
While the biological activity is promising, it is essential to consider the toxicological aspects of this compound. Preliminary studies suggest moderate toxicity at high concentrations, necessitating further investigation into its safety profile and therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
